1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea
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Overview
Description
1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a chlorophenyl group and a pyridazinone moiety in its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea may involve interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and pyridazinone groups suggests potential binding to active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(2-(6-oxo-3-methylpyridazin-1(6H)-yl)ethyl)urea
- 1-(4-bromophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea
- 1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyrimidin-1(6H)-yl)ethyl)urea
Uniqueness
1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea is unique due to the specific combination of the chlorophenyl and pyridazinone groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-15-6-8-16(9-7-15)22-19(26)21-12-13-24-18(25)11-10-17(23-24)14-4-2-1-3-5-14/h1-11H,12-13H2,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARCKFFDOBSJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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